molecular formula C23H20FN3O3S2 B2994530 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 683770-37-8

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2994530
CAS No.: 683770-37-8
M. Wt: 469.55
InChI Key: CIKWIYJAIODGQU-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a sulfamoyl group substituted with benzyl and methyl moieties, coupled to a fluorinated dihydrobenzothiazole ring system. Its structure combines a sulfonamide pharmacophore with a benzothiazole scaffold, a combination often associated with diverse bioactivities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-26(15-16-6-4-3-5-7-16)32(29,30)19-11-8-17(9-12-19)22(28)25-23-27(2)20-13-10-18(24)14-21(20)31-23/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKWIYJAIODGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluoro and methyl groups. The final step involves the coupling of the benzyl(methyl)sulfamoyl group to the benzothiazole derivative under controlled conditions. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe or inhibitor. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its ability to modulate specific biological pathways makes it a candidate for treating various diseases.

    Industry: In industrial applications, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Sulfamoyl and Benzothiazole Moieties

The compound belongs to a class of molecules characterized by a sulfamoyl-linked benzamide core and a benzothiazol-2-ylidene group. Key structural variations among analogs include:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Sulfamoyl Substituents Benzothiazole Substituents Key Structural Differences Reference
4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Benzyl, methyl 6-fluoro, 3-methyl Fluorine at C6 enhances electronegativity N/A
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Bis(prop-2-enyl) 6-methoxy, 3-methyl Methoxy at C6 may reduce metabolic stability
4-(dimethylsulfamoyl)-N-(6-ethoxy-3-ethyl-benzothiazol-2-ylidene)benzamide Dimethyl 6-ethoxy, 3-ethyl Ethoxy and ethyl groups increase lipophilicity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-benzothiazol-2-ylidene)benzamide Bis(2-methoxyethyl) 6-ethoxy, 3-methyl Polar methoxyethyl groups improve solubility
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-(4-nitrophenyl) thiazole Nitrophenyl moiety alters target specificity

Implications of Substituent Variations

  • Electron-Withdrawing vs. Electron-Donating Groups : The 6-fluoro group in the parent compound likely enhances hydrogen-bonding interactions with target proteins compared to the 6-methoxy or 6-ethoxy groups in analogs . Fluorine’s electronegativity may also reduce oxidative metabolism, improving pharmacokinetics .
  • Sulfamoyl Group Flexibility: Benzyl(methyl)sulfamoyl provides moderate steric bulk, balancing target affinity and solubility.
  • Benzothiazole Modifications : Ethyl or methoxyethyl substituents at the 3-position may alter conformational flexibility, affecting binding to hydrophobic pockets in enzymes or receptors.

Bioactivity and Target Interactions

For example:

  • Compounds with 6-methoxy or 6-ethoxy benzothiazole groups (e.g., ) may exhibit reduced kinase inhibition compared to the fluorinated analog due to weaker electrostatic interactions.
  • The nitrophenyl -containing analog likely targets redox-sensitive pathways, diverging from the parent compound’s mechanism.
  • Polar sulfamoyl groups (e.g., bis(2-methoxyethyl) ) may enhance solubility but reduce membrane permeability, impacting bioavailability.

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has attracted attention in various fields due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a benzyl(methyl)sulfamoyl group linked to a fluoro-substituted benzothiazole moiety. The synthesis typically involves multi-step organic reactions, including:

  • Preparation of the Benzothiazole Core : Introduction of the fluoro and methyl groups.
  • Coupling Reaction : The final step involves the coupling of the benzyl(methyl)sulfamoyl group to the benzothiazole derivative using specific reagents under controlled conditions.

Common reagents include organometallic catalysts and sulfonyl chlorides, with reaction conditions carefully optimized for yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction modulates their activity and influences various signaling pathways. The precise molecular targets depend on the biological context in which the compound is applied .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfamoyl derivatives can demonstrate antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus . The following table summarizes the antimicrobial activity of related compounds:

Compound NameTarget PathogenActivity Level
4-[benzyl(methyl)sulfamoyl]...Escherichia coliModerate
4-[benzyl(methyl)sulfamoyl]...Staphylococcus aureusModerate
5-{1-[(4-chlorophenyl)sulfonyl...Salmonella typhiStrong
5-{1-[(4-chlorophenyl)sulfonyl...Bacillus subtilisModerate

Enzyme Inhibition

The compound's sulfamoyl group is known for its pharmacological relevance, particularly in enzyme inhibition. It has been suggested that derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases . The following table illustrates the enzyme inhibitory activities observed in related studies:

Compound NameEnzyme TargetInhibition Level
Sulfamoyl derivativesAcetylcholinesterase (AChE)Strong
Sulfamoyl derivativesUreaseModerate to Strong

Case Studies

A case study involving a series of sulfamoyl benzamide derivatives highlighted their potential as therapeutic agents. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities, showing promising results against various microbial strains and significant enzyme inhibition .

Another study focused on the synthesis and evaluation of 2-amino-thiazole derivatives demonstrated that similar compounds could effectively inhibit bacterial growth at concentrations as low as 1 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.